BPR1K871

Description

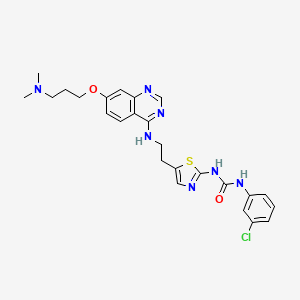

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H28ClN7O2S |

|---|---|

Molecular Weight |

526.1 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-3-[5-[2-[[7-[3-(dimethylamino)propoxy]quinazolin-4-yl]amino]ethyl]-1,3-thiazol-2-yl]urea |

InChI |

InChI=1S/C25H28ClN7O2S/c1-33(2)11-4-12-35-19-7-8-21-22(14-19)29-16-30-23(21)27-10-9-20-15-28-25(36-20)32-24(34)31-18-6-3-5-17(26)13-18/h3,5-8,13-16H,4,9-12H2,1-2H3,(H,27,29,30)(H2,28,31,32,34) |

InChI Key |

MMVLETOTGHDVPQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCOC1=CC2=C(C=C1)C(=NC=N2)NCCC3=CN=C(S3)NC(=O)NC4=CC(=CC=C4)Cl |

Appearance |

Solid powder |

Synonyms |

BPR1K871; BPR1K-871; BPR1K 871.; 1-(3-chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea |

Origin of Product |

United States |

Foundational & Exploratory

BPR1K871: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BPR1K871 is a potent, quinazoline-based, multi-kinase inhibitor demonstrating significant promise in the treatment of Acute Myeloid Leukemia (AML) and various solid tumors. This document provides a comprehensive overview of the core mechanism of action of this compound, detailing its primary targets, downstream signaling effects, and the experimental validation of its activity. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in oncology drug discovery and development.

Core Mechanism of Action: Dual Inhibition of FLT3 and Aurora Kinases

This compound functions primarily as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases (AURKA and AURKB).[1][2][3][4][5] This dual-targeting approach is particularly relevant in AML, where FLT3 mutations are prevalent and associated with poor prognosis.[5] By concurrently inhibiting both FLT3-dependent and independent signaling pathways, this compound offers a potential therapeutic advantage over more selective inhibitors, including the potential to overcome acquired resistance.[5]

Targeting FLT3 Signaling

FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. In a significant subset of AML patients, activating mutations in FLT3, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase and its downstream pro-proliferative and anti-apoptotic signaling pathways.[5]

This compound effectively inhibits the phosphorylation of FLT3.[1][3][5] This action blocks the aberrant signaling cascade, leading to the suppression of pathways such as RAS/MEK/ERK and PI3K/Akt, which are critical for the survival and proliferation of leukemia cells.[6]

Targeting Aurora Kinase Signaling

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis.[7] Overexpression of Aurora kinases is a common feature in many cancers and is linked to genomic instability and tumor progression.[7] this compound demonstrates potent inhibition of both Aurora A (AURKA) and Aurora B (AURKB).[1][3]

Inhibition of AURKA disrupts centrosome maturation and spindle formation, leading to mitotic arrest.[7] Inhibition of AURKB, a key component of the chromosomal passenger complex, interferes with chromosome segregation and cytokinesis, often resulting in polyploidy and subsequent apoptosis.[7]

Quantitative Data

The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound.

Table 1: Enzymatic Inhibition

| Target Kinase | IC50 (nM) |

| AURKA | 22 |

| AURKB | 13 |

| FLT3 | 19 |

| CSF1R | 19 |

Data sourced from multiple studies.[1][3]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | FLT3 Status | EC50 (nM) |

| MOLM-13 | Acute Myeloid Leukemia (AML) | ITD positive | ~5 |

| MV4-11 | Acute Myeloid Leukemia (AML) | ITD positive | ~5 |

| RS4-11 | Acute Lymphoblastic Leukemia | wt-FLT3 | <100 |

| COLO205 | Colorectal Cancer | - | <100 |

| Mia-PaCa2 | Pancreatic Cancer | - | <100 |

| U937 | Acute Myeloid Leukemia (AML) | Negative | Micromolar |

| K562 | Chronic Myeloid Leukemia | Negative | Micromolar |

Data indicates potent activity in FLT3-ITD positive AML cells and other solid tumor cell lines.[1][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits FLT3 autophosphorylation, blocking downstream signaling.

References

- 1. Western blot analysis [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

BPR1K871: A Technical Guide to the Dual Inhibition of FLT3 and AURKA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BPR1K871, a potent quinazoline-based, multi-kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinase A (AURKA). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts: Dual Kinase Inhibition

This compound was developed as a multi-kinase inhibitor with significant activity against both FLT3 and Aurora kinases, which are crucial in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and solid tumors.[1][2][3] The rationale behind this dual-targeting approach is to simultaneously block key signaling pathways involved in cell proliferation, survival, and cell cycle regulation, potentially leading to a more potent anti-cancer effect and overcoming resistance mechanisms.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against various kinases and cancer cell lines.

Table 1: this compound Kinase Inhibition Profile

| Target Kinase | IC50 (nM) | Source |

| FLT3 | 19 | [1][2] |

| AURKA | 22 | [1][2] |

| AURKB | 13 | [1] |

Table 2: this compound Anti-proliferative Activity

| Cell Line | Cancer Type | Key Mutation(s) | EC50 (nM) | Source |

| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | ~5 | [1][2][3] |

| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | ~5 | [1][2][3] |

| COLO205 | Colorectal Cancer | - | < 100 | [1] |

| Mia-PaCa-2 | Pancreatic Cancer | - | < 100 | [1] |

Signaling Pathways

The dual inhibition of FLT3 and AURKA by this compound impacts critical cancer-related signaling pathways.

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[4] Mutations, such as internal tandem duplications (ITD), lead to constitutive activation of FLT3 and its downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, promoting leukemogenesis.[5][6][7]

Caption: this compound inhibits the constitutively active FLT3 receptor.

AURKA Signaling Pathway

Aurora Kinase A (AURKA) is a serine/threonine kinase that is essential for mitotic progression.[8] It is involved in centrosome maturation, spindle assembly, and chromosome segregation.[9] Overexpression of AURKA is common in many cancers and is associated with genomic instability.[8]

Caption: this compound inhibits AURKA, disrupting mitotic progression.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Cell Viability (MTS) Assay

This protocol is used to determine the anti-proliferative activity of this compound on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is used to assess the modulation of FLT3 and AURKA phosphorylation by this compound.

-

Cell Treatment and Lysis: Treat cells (e.g., MV4-11, HCT-116) with various concentrations of this compound for a specified time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-AURKA, total AURKA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle progression.

-

Cell Treatment: Treat cells (e.g., HCT-116) with this compound for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) using cell cycle analysis software.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for evaluating a dual kinase inhibitor like this compound.

Caption: General workflow for the development of this compound.

Caption: Step-by-step workflow for Western blot analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. cohesionbio.com [cohesionbio.com]

- 3. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]

- 4. chayon.co.kr [chayon.co.kr]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Novel FLT3/AURK multikinase inhibitor is efficacious against sorafenib-refractory and sorafenib-resistant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

BPR1K871: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPR1K871 is a potent, multi-kinase inhibitor demonstrating significant promise in preclinical studies for the treatment of acute myeloid leukemia (AML) and various solid tumors.[1][2] This technical guide provides a comprehensive overview of the chemical structure, a detailed, scalable synthesis protocol, and a summary of its biological activity. The information is intended to support further research and development of this compound as a potential therapeutic agent.

Chemical Structure and Physicochemical Properties

This compound is a quinazoline-based compound with the chemical formula C₂₅H₂₈ClN₇O₂S and a molecular weight of 526.06 g/mol . Its structure is characterized by a substituted quinazoline core linked to a thiazole-containing urea side chain.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Notes |

| Molecular Formula | C₂₅H₂₈ClN₇O₂S | |

| Molecular Weight | 526.06 g/mol | |

| IC₅₀ AURKA | 22 nM | [1][2][3] |

| IC₅₀ AURKB | 13 nM | [1][3] |

| IC₅₀ FLT3 | 19 nM | [1][2][3] |

| EC₅₀ MOLM-13 (AML cell line) | ~5 nM | [1][2][4] |

| EC₅₀ MV4-11 (AML cell line) | ~5 nM | [1][2][4] |

| EC₅₀ COLO205 (Colon cancer) | < 100 nM | [1] |

| EC₅₀ Mia-PaCa-2 (Pancreatic cancer) | < 100 nM | [1] |

| LogD₇.₄ | 4.41 | For the quinazoline core lead compound.[1] |

| Aqueous Solubility | 0.452 µg/mL | For the precursor compound 4.[1] |

| Pharmacokinetics (rat, IV) | Long t₁/₂ | [5] |

Synthesis of this compound

A robust and scalable six-step synthesis for this compound has been developed, enabling kilogram-scale production with an overall yield of 16.5%.[3] This process avoids hazardous reagents and laborious purification steps, making it suitable for large-scale manufacturing.

Experimental Workflow

The synthesis can be visualized as a multi-step process starting from commercially available materials.

Caption: Scalable synthesis workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on the optimized, scalable synthesis route.

Step 1: Synthesis of 7-Hydroxyquinazolin-4(3H)-one

-

2-Amino-4-hydroxybenzoic acid is condensed with formamidine acetate.

-

The reaction mixture is heated, and the product is isolated upon cooling.

Step 2: Synthesis of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one

-

7-Hydroxyquinazolin-4(3H)-one is reacted with 1,3-propanediol in the presence of a suitable base.

-

The reaction is carried out at an elevated temperature, followed by purification.

Step 3: Synthesis of 4-Chloro-7-(3-chloropropoxy)quinazoline

-

7-(3-Hydroxypropoxy)quinazolin-4(3H)-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃).

-

The reaction is performed under reflux, and the excess reagent is removed under reduced pressure.

Step 4: Synthesis of tert-Butyl (2-((7-(3-chloropropoxy)quinazolin-4-yl)amino)ethyl)carbamate

-

4-Chloro-7-(3-chloropropoxy)quinazoline is reacted with tert-butyl (2-aminoethyl)carbamate.

-

This nucleophilic aromatic substitution is typically carried out in a suitable solvent with a base.

Step 5: Synthesis of N-(2-Aminoethyl)-7-(3-chloropropoxy)quinazolin-4-amine

-

The Boc protecting group is removed from the product of Step 4 using trifluoroacetic acid (TFA).

-

The reaction is usually performed at room temperature, followed by neutralization and extraction.

Step 6: Synthesis of this compound

-

N-(2-Aminoethyl)-7-(3-chloropropoxy)quinazolin-4-amine is reacted with 3-chlorophenyl isocyanate.

-

The final product, this compound, is formed through a urea linkage and can be purified by crystallization.

Biological Activity and Signaling Pathways

This compound is a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinase A (AURKA), both of which are critical targets in oncology.[1][3] FLT3 is a receptor tyrosine kinase that, when mutated, can drive the proliferation of leukemia cells. Aurora kinases are essential for cell division, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Signaling Pathway Inhibition

The dual-targeting nature of this compound allows it to simultaneously disrupt two key oncogenic signaling pathways.

Caption: this compound inhibits FLT3 and Aurora Kinase A signaling pathways.

Conclusion

This compound is a promising multi-kinase inhibitor with potent activity against key cancer targets. The well-defined and scalable synthesis route, combined with its strong preclinical efficacy, positions this compound as a strong candidate for further clinical development. This guide provides foundational technical information to aid researchers and drug development professionals in their evaluation and potential advancement of this compound.

References

- 1. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

BPR1K871: A Multi-Kinase Inhibitor Targeting FLT3 and Aurora Kinases for Cancer Therapy

CAS Number: 2443767-35-7

Chemical Formula: C₂₅H₂₈ClN₇O₂S

Molecular Weight: 526.05 g/mol

Introduction

BPR1K871 is a potent, quinazoline-based, multi-kinase inhibitor under investigation as a therapeutic agent for various malignancies, including acute myeloid leukemia (AML) and solid tumors.[1][2][3] It primarily functions as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B (AURKA/B), key regulators of cell proliferation, differentiation, and survival.[4][5][6][7] Aberrant activity of these kinases is a known driver in several cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols.

Physicochemical Properties

| Property | Value |

| CAS Number | 2443767-35-7 |

| Molecular Formula | C₂₅H₂₈ClN₇O₂S[8] |

| Molecular Weight | 526.1 g/mol [8] |

| SMILES | CN(C)CCCOC1=CC2=C(C=C1)C(=NC=N2)NCCC3=CN=C(S3)NC(=O)NC4=CC(=CC=C4)Cl[8] |

Biological Activity and Mechanism of Action

This compound exhibits potent inhibitory activity against both wild-type and mutant forms of FLT3, a receptor tyrosine kinase frequently mutated in AML.[9] It also demonstrates strong inhibition of AURKA and AURKB, serine/threonine kinases that play crucial roles in mitotic progression.[4][10] The dual inhibition of these pathways is believed to contribute to its robust anti-proliferative effects in cancer cells.

Functional studies have shown that this compound treatment leads to the modulation of FLT3 and AURKA/B targets within cancer cells.[1][2][9] This results in the induction of cell cycle arrest and apoptosis. A broad kinase profiling using KINOMEScan technology revealed that this compound inhibits 77 therapeutically relevant kinases out of a panel of 395, highlighting its multi-targeted nature.[4]

Signaling Pathway

The following diagram illustrates the primary signaling pathways targeted by this compound.

Caption: this compound inhibits FLT3 and Aurora kinase signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound.

In Vitro Kinase Inhibitory Activity

| Target Kinase | IC₅₀ (nM) |

| FLT3 | 19[4][5][6][7] |

| Aurora Kinase A (AURKA) | 22[4][5][6][7] |

| Aurora Kinase B (AURKB) | 13[4] |

Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | FLT3 Status | EC₅₀ (nM) |

| MOLM-13 | Acute Myeloid Leukemia | ITD Positive | ~5[1][2][4][7][9] |

| MV4-11 | Acute Myeloid Leukemia | ITD Positive | ~5[1][2][4][7][9] |

| COLO205 | Colorectal Cancer | - | < 100[9] |

| Mia-PaCa2 | Pancreatic Cancer | - | < 100[9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

FLT3 Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of the FLT3 kinase.

Caption: Workflow for the FLT3 Kinase-Glo inhibition assay.

Protocol:

-

Enzyme Preparation: A construct containing the catalytic domain of FLT3 (residues Tyr567-Ser993) fused to Glutathione S-transferase (GST-FLT3-KDWT) is expressed in Sf9 insect cells using a baculovirus system.[9]

-

Assay Procedure: The assay is performed in 96-well plates.[9]

-

Test compounds (this compound) are added to the wells at various concentrations.

-

The GST-FLT3-KDWT enzyme is added to each well.

-

The reaction is initiated by the addition of ATP.

-

The plates are incubated at 30°C for 4 hours.[9]

-

Detection: The amount of remaining ATP is quantified using the Kinase-Glo Luminescent Kinase Assay (Promega). Luminescence is measured using a plate reader.

-

Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated using graphing software such as Prism.

Cell Proliferation (MTS) Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the anti-proliferative effects of this compound.

Caption: Workflow for the cell proliferation MTS assay.

Protocol:

-

Cell Culture: Cancer cell lines (e.g., MOLM-13, MV4-11) are cultured in appropriate media.

-

Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).

-

Incubation: The plates are incubated for a defined period (e.g., 72 hours).

-

MTS Addition: The MTS reagent (Promega) is added to each well according to the manufacturer's protocol.[9]

-

Incubation: Plates are incubated for 1-4 hours to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by viable cells.

-

Measurement: The absorbance is measured at 490 nm using a plate reader.[9]

-

Data Analysis: The EC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated using software like Prism.[9]

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of target proteins (e.g., FLT3, AURKA/B) and downstream signaling molecules following treatment with this compound.

Protocol:

-

Cell Lysis: Cancer cells are treated with this compound for a specified time, then harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-FLT3, anti-phospho-FLT3, anti-AURKA, anti-AURKB).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Models

The anti-tumor efficacy of this compound is evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice.

Protocol:

-

Cell Implantation: Human cancer cells (e.g., MOLM-13, MV4-11, COLO205, Mia-PaCa2) are subcutaneously injected into nude mice.[2][9]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. This compound is administered, typically intravenously (iv), at various doses (e.g., 1, 3, 10, or 20 mg/kg).[2][9]

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint: At the end of the study, tumors are excised and weighed.

-

Data Analysis: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Synthesis

The synthesis of this compound has been described in detail, with optimized scale-up routes developed to produce multi-kilogram quantities for preclinical and clinical testing.[4][11][12] The initial medicinal chemistry route involved seven steps with an overall yield of 7.7%.[4] An improved, more robust synthetic route (Route B3) has been established, which is one step shorter and provides a higher overall yield of 16.5% with high purity (97.8% by HPLC).[4][11][12] This optimized route avoids hazardous reagents like NaH and laborious purification steps.[4][11][12]

Conclusion

This compound is a promising multi-kinase inhibitor with potent activity against FLT3 and Aurora kinases. Its ability to target multiple oncogenic pathways provides a strong rationale for its continued development as a therapeutic agent for AML and other cancers. The well-defined synthesis, along with detailed in vitro and in vivo characterization, supports its progression into clinical trials. Further investigation will be crucial to fully elucidate its therapeutic potential and establish its role in cancer treatment regimens.

References

- 1. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound - Nordic Biosite [nordicbiosite.com]

- 6. abmole.com [abmole.com]

- 7. glpbio.com [glpbio.com]

- 8. This compound | 2443767-35-7 | TXD76735 | Biosynth [biosynth.com]

- 9. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Collection - Development of a Robust Scale-Up Synthetic Route for this compound: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia and Solid Tumors - Organic Process Research & Development - Figshare [acs.figshare.com]

- 12. researchgate.net [researchgate.net]

BPR1K871 for AML and solid tumor research

An In-Depth Technical Guide to BPR1K871 for AML and Solid Tumor Research

Executive Summary

This compound (also known as DBPR114) is a potent, quinazoline-based, multi-kinase inhibitor demonstrating significant therapeutic potential for Acute Myeloid Leukemia (AML) and various solid tumors.[1][2][3] Developed as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B (AURKA/B), this compound has shown nanomolar efficacy in both enzymatic and cellular assays.[1][4] Its mechanism extends beyond FLT3 and AURK, targeting a range of other therapeutically relevant kinases, thereby positioning it as a promising multi-targeted agent to overcome resistance mechanisms.[1][3]

This document provides a comprehensive technical overview of this compound, summarizing key preclinical data, detailing experimental methodologies, and visualizing its mechanism of action. It is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Introduction to this compound

This compound emerged from structure-activity relationship (SAR) studies aimed at optimizing a quinazoline scaffold for dual FLT3 and AURKA inhibition.[1][2] Both FLT3 and Aurora kinases are critical targets in oncology. FLT3, a receptor tyrosine kinase, is frequently mutated in AML (e.g., FLT3-ITD), leading to uncontrolled cell proliferation.[3] Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers, making them an attractive therapeutic target.[3][4] By simultaneously targeting these pathways, this compound offers a strategy to combat FLT3-dependent and independent cancer growth, potentially overcoming resistance to more selective FLT3 inhibitors.[3] Preclinical studies have demonstrated its efficacy in AML and solid tumor models, leading to its selection as a development candidate and its approval as an Investigational New Drug (IND) for Phase I testing by the US FDA.[1][4]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor that potently blocks the kinase activity of FLT3 and Aurora Kinases. Functional studies confirmed that this compound inhibits the autophosphorylation of FLT3 at tyrosine 591 (pFLT3 Y591) and Aurora A at threonine 288 (pAURKA T288) in a dose-dependent manner within cancer cells.[3]

A broader kinase screen using KINOMEScan technology revealed that at a concentration of 1000 nM, this compound inhibits 77 therapeutically important kinases by over 65%, underscoring its multi-kinase inhibitor profile.[1][4] This profile includes potent inhibition of other cancer-associated kinases such as KIT and RET and their mutant forms.[5]

Data Presentation

In Vitro Enzymatic Inhibition

This compound demonstrates potent inhibition of its primary kinase targets in purified enzyme assays.

| Kinase Target | IC₅₀ (nM) |

| FLT3 | 19 |

| AURKA | 22 |

| AURKB | 13 |

| Data sourced from references[1][4]. |

In Vitro Anti-proliferative Activity

The compound shows strong anti-proliferative effects in various cancer cell lines, particularly those dependent on FLT3 signaling.

| Cell Line | Cancer Type | FLT3 Status | EC₅₀ (nM) |

| MOLM-13 | Acute Myeloid Leukemia | ITD Mutant | ~5 |

| MV4-11 | Acute Myeloid Leukemia | ITD Mutant | ~5 |

| COLO205 | Colorectal Carcinoma | Wild Type | < 100 |

| Mia-PaCa2 | Pancreatic Carcinoma | Wild Type | < 100 |

| U937 | Histiocytic Lymphoma (AML) | Negative | Low µM range |

| K562 | Chronic Myeloid Leukemia | Negative | Low µM range |

| KM12 | Colon Carcinoma | Wild Type | > 10,000 |

| Data sourced from references[1][3][6]. |

In Vivo Efficacy in Xenograft Models

This compound has exhibited significant tumor growth inhibition in multiple mouse xenograft models following intravenous administration.[1]

| Xenograft Model | Cancer Type | Dosing (IV) | Outcome |

| MOLM-13 | Acute Myeloid Leukemia | 1-10 mg/kg | Significant tumor inhibition |

| MV4-11 | Acute Myeloid Leukemia | 1-10 mg/kg | Significant tumor inhibition |

| COLO205 | Colorectal Carcinoma | 3-20 mg/kg | Significant tumor inhibition |

| Mia-PaCa2 | Pancreatic Carcinoma | 3-20 mg/kg | Significant tumor inhibition |

| Data sourced from references[1][3]. |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the core experimental protocols used in the evaluation of this compound.

Cell Viability (MTS) Assay

This assay measures the anti-proliferative activity of the compound.

-

Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (or DMSO as a vehicle control) for 72 hours.

-

MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well according to the manufacturer's protocol (e.g., Promega).[1]

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[1]

-

Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the EC₅₀ value (the concentration that causes 50% reduction in cell viability) using non-linear regression analysis with software such as GraphPad Prism.[1]

Western Blot Analysis for Target Modulation

This protocol is used to confirm that this compound inhibits the phosphorylation of its target kinases within the cell.

-

Cell Treatment: Culture MV4-11 cells and treat them with varying concentrations of this compound for a specified time (e.g., 2 hours).[3]

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to prepare total cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for pFLT3 (Tyr591), pAURKA (Thr288), total FLT3, total AURKA, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The reduction in the phosphorylated protein signal relative to the total protein indicates target inhibition.[3]

Animal Xenograft Studies

These studies assess the in vivo anti-tumor efficacy of this compound.

-

Animal Model: Use immunodeficient mice (e.g., nude mice).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MOLM-13, MV4-11, COLO205, or Mia-PaCa2) into the flank of each mouse.[1]

-

Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into vehicle control and treatment groups.

-

Drug Administration: Prepare the hydrochloride salt of this compound in a suitable vehicle. Administer the compound intravenously (IV) according to a predetermined schedule and dose (e.g., 1-20 mg/kg, on days 1-5 and 8-12).[1][3]

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor the animals for any signs of toxicity.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor growth in the treatment groups to the vehicle control group to determine the extent of tumor growth inhibition.

Conclusion and Future Directions

This compound is a well-characterized multi-kinase inhibitor with a compelling preclinical profile for the treatment of AML and solid tumors.[1][2] Its dual-targeting strategy against FLT3 and Aurora kinases provides a strong rationale for its efficacy, particularly in overcoming resistance to single-target agents. The potent in vitro and in vivo activity, combined with a well-defined mechanism of action, supports its ongoing clinical development.[1][4]

Future research should focus on identifying predictive biomarkers for patient stratification, exploring rational combination therapies to further enhance efficacy, and completing Phase I clinical trials to establish its safety, tolerability, and pharmacokinetic profile in humans. The multi-kinase nature of this compound suggests its potential application could be broad, warranting further investigation across a wider range of malignancies.

References

- 1. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

BPR1K871: A Multi-Kinase Inhibitor Targeting Key Oncogenic Pathways

An In-depth Technical Guide on the Target Modulation of BPR1K871 in Cancer Cells

Introduction

This compound is a potent, quinazoline-based, multi-kinase inhibitor demonstrating significant therapeutic potential in the treatment of acute myeloid leukemia (AML) and various solid tumors.[1][2][3] Developed through rational drug design, this compound exhibits a dual inhibitory mechanism, primarily targeting FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B (AURKA/B), both of which are crucial regulators of cell proliferation and survival in cancer.[2][4] This technical guide provides a comprehensive overview of the molecular targets of this compound, its mechanism of action in cancer cells, supporting quantitative data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Dual Inhibition of FLT3 and Aurora Kinases

This compound functions as a multi-targeted agent, a strategy that can offer therapeutic benefits over single-target inhibitors.[1][5] Its primary efficacy stems from the simultaneous inhibition of two distinct and critical families of kinases implicated in cancer progression.

1. FLT3 Inhibition: The FMS-like tyrosine kinase-3 (FLT3) is a receptor tyrosine kinase that plays a vital role in the proliferation, survival, and differentiation of hematopoietic stem cells.[4] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are found in approximately 20-25% of AML patients and are associated with a poor prognosis.[5] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth. This compound directly inhibits the phosphorylation of FLT3, thereby blocking its downstream signaling pathways and suppressing the proliferation of FLT3-ITD positive AML cells.[1][5]

2. Aurora Kinase Inhibition: Aurora kinases (AURKA, AURKB, and AURKC) are a family of serine/threonine kinases that are essential for the regulation of mitosis.[4] Overexpression of Aurora kinases, particularly AURKA, is common in many cancers and is linked to chromosomal instability and tumorigenesis.[5] By inhibiting AURKA and AURKB, this compound disrupts the mitotic process, leading to cell cycle arrest, formation of polyploid cells, and ultimately, apoptosis.[6]

The dual inhibition of both FLT3-dependent and independent pathways is believed to be more beneficial for AML patients and may help overcome acquired resistance to selective FLT3 inhibitors.[5]

Signaling Pathway and Mechanism of Action of this compound

The following diagram illustrates the key signaling pathways targeted by this compound.

References

- 1. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: BPR1K871 in MOLM-13 and MV4-11 AML Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPR1K871 is a potent, quinazoline-based multi-kinase inhibitor targeting key drivers of acute myeloid leukemia (AML), notably FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in two clinically relevant, FLT3-ITD positive human AML cell lines: MOLM-13 and MV4-11. The provided methodologies cover cell culture, viability assessment, target engagement via Western blotting, and cell cycle analysis.

Introduction

Acute myeloid leukemia is an aggressive hematological malignancy often characterized by mutations in the FLT3 gene, which lead to constitutive activation of downstream pro-survival signaling pathways. This compound has been identified as a dual inhibitor of both FLT3 and Aurora kinases, offering a multi-pronged approach to targeting AML.[1][3][4] Both MOLM-13 and MV4-11 cell lines harbor the FLT3 internal tandem duplication (ITD) mutation, making them ideal models for studying the efficacy and mechanism of action of FLT3 inhibitors like this compound.[3][4]

Data Presentation

In Vitro Efficacy of this compound

| Parameter | MOLM-13 | MV4-11 | Reference |

| Anti-proliferative Activity (EC50) | ~ 5 nM | ~ 5 nM | [1][5][6] |

Kinase Inhibition Profile of this compound

| Target Kinase | IC50 | Reference |

| FLT3 | 19 nM | [1][2][6] |

| Aurora Kinase A (AURKA) | 22 nM | [1][2][6] |

| Aurora Kinase B (AURKB) | 13 nM | [2] |

Signaling Pathway and Experimental Workflow

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. MOLM-13 – EDITGENE [editxor.com]

- 3. vet.cornell.edu [vet.cornell.edu]

- 4. medicine.uams.edu [medicine.uams.edu]

- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

Application Notes and Protocols: HCT-116 and COLO205 Cell Response to BPR1K871

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1K871 is a multi-kinase inhibitor with potent activity against key regulators of cell division, including Aurora Kinase A (AURKA), Aurora Kinase B (AURKB), and FMS-like tyrosine kinase 3 (FLT3).[1][2] This document provides detailed application notes and protocols for studying the effects of this compound on two human colorectal carcinoma cell lines, HCT-116 and COLO205. The provided data and methodologies are intended to guide researchers in evaluating the anti-proliferative and cell cycle effects of this compound.

Cell Line Characteristics

-

HCT-116: This human colorectal carcinoma cell line is characterized by a mutation in the KRAS proto-oncogene.[1][2] It is widely used in cancer research to study colorectal cancer biology and for drug screening. HCT-116 cells exhibit an epithelial morphology and are known to form tumors in xenograft models.[3]

-

COLO205: Derived from a metastatic site in a patient with colorectal adenocarcinoma, the COLO205 cell line is also epithelial in morphology. These cells are frequently used to study cancer biology, drug response, and metastatic mechanisms.[1][2]

Data Presentation

Table 1: Anti-proliferative Activity of this compound on HCT-116 and COLO205 Cells

| Cell Line | Parameter | Value | Reference |

| HCT-116 | EC50 | 34 nM | [1][4] |

| COLO205 | EC50 | < 100 nM | [1][5] |

Table 2: Effect of this compound on HCT-116 Cell Cycle Distribution

| Treatment Concentration | Observed Effect on Cell Cycle | Reference |

| Increasing concentrations (from 26 nM) | Dose-dependent accumulation of multinucleated cells with 4N and 8N DNA content, indicative of polyploidy and disruption of mitosis. | [1] |

Table 3: Effect of this compound on Aurora Kinase Signaling in HCT-116 Cells

| Target Protein | Observed Effect | Reference |

| Phospho-AURKA (Thr288) | Dose-dependent inhibition of phosphorylation. | [1] |

| Phospho-AURKB (Thr232) | Dose-dependent inhibition of phosphorylation. | [1] |

| Phospho-AURKC (Thr198) | Dose-dependent inhibition of phosphorylation. | [1] |

| Phospho-histone H3 (Ser10) | Dose-dependent inhibition of phosphorylation. | [1] |

Mandatory Visualizations

Caption: this compound signaling pathway in HCT-116 cells.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BPR1K871 Xenograft Models in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BPR1K871 in preclinical xenograft models for in vivo efficacy studies. This compound is a potent, multi-kinase inhibitor targeting key signaling pathways implicated in the proliferation of both hematological malignancies and solid tumors.[1][2][3][4]

Mechanism of Action

This compound is a quinazoline-based compound designed as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases (AURKA and AURKB).[1][5] Its mechanism of action involves the modulation of critical cellular processes:

-

FLT3 Inhibition: this compound targets FLT3, a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplication - ITD), becomes constitutively active and drives the proliferation of acute myeloid leukemia (AML) cells.[2][5]

-

Aurora Kinase Inhibition: By inhibiting Aurora kinases A and B, which are essential for mitotic progression, this compound can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][5]

Due to its multi-targeted nature, this compound has demonstrated potent anti-proliferative activity in a range of cancer cell lines, leading to its evaluation as a preclinical development candidate for cancer therapy.[1][2][3][4]

In Vitro Activity of this compound

The following table summarizes the in vitro inhibitory concentrations of this compound against key kinase targets and its anti-proliferative activity in various cancer cell lines.

| Target/Cell Line | Assay Type | IC50/EC50 (nM) | Reference |

| Kinase Inhibition | |||

| FLT3 | Enzymatic Assay | 19 | [1][2][5] |

| AURKA | Enzymatic Assay | 22 | [1][2][5] |

| AURKB | Enzymatic Assay | 13 | [5] |

| Cellular Anti-proliferative Activity | |||

| MOLM-13 (AML, FLT3-ITD) | Cell Viability | ~5 | [1][2][5] |

| MV4-11 (AML, FLT3-ITD) | Cell Viability | ~5 | [1][2][5] |

| COLO205 (Colorectal) | Cell Viability | < 100 | [2] |

| Mia-PaCa2 (Pancreatic) | Cell Viability | < 100 | [2] |

In Vivo Xenograft Studies

This compound has shown significant in vivo efficacy in various xenograft models, supporting its potential as an anti-cancer therapeutic.

Recommended Xenograft Models

| Cancer Type | Cell Line | Key Features |

| Acute Myeloid Leukemia (AML) | MOLM-13 | FLT3-ITD positive |

| Acute Myeloid Leukemia (AML) | MV4-11 | FLT3-ITD positive |

| Colorectal Cancer | COLO205 | Solid tumor model |

| Pancreatic Cancer | Mia-PaCa2 | Solid tumor model |

Summary of In Vivo Efficacy Studies

| Xenograft Model | This compound Dose | Administration Route | Dosing Schedule | Outcome | Reference |

| MOLM-13 (AML) | 1, 3, 10 mg/kg | Intravenous (iv) | Days 1-5 and 8-12 | Significant tumor growth inhibition (p < 0.05) | [4] |

| MV4-11 (AML) | 1, 3, 10 mg/kg | Intravenous (iv) | Days 1-5 and 8-12 | Significant tumor growth inhibition (p < 0.05) | [4] |

| COLO205 (Colorectal) | 3-20 mg/kg | Intravenous (iv) | Not specified | Excellent in vivo efficacy without significant toxicity | [2] |

| Mia-PaCa2 (Pancreatic) | 3-20 mg/kg | Intravenous (iv) | Not specified | Excellent in vivo efficacy without significant toxicity | [2] |

Experimental Protocols

The following are generalized protocols for conducting in vivo studies with this compound using xenograft models. These should be adapted based on specific institutional guidelines and experimental design.

Cell Line Derived Xenograft (CDX) Model Establishment

-

Cell Culture: Culture the selected cancer cell lines (e.g., MOLM-13, MV4-11, COLO205, Mia-PaCa2) in their recommended media and conditions until a sufficient number of cells are obtained.

-

Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG for AML models; athymic nude mice for solid tumors), typically 6-8 weeks old.

-

Cell Implantation:

-

For AML Models (MOLM-13, MV4-11): Subcutaneously inject approximately 5 x 10^6 cells in a suitable vehicle (e.g., PBS or Matrigel) into the flank of each mouse.

-

For Solid Tumor Models (COLO205, Mia-PaCa2): Subcutaneously inject approximately 5-10 x 10^6 cells in a suitable vehicle into the flank of each mouse.

-

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

This compound Formulation and Administration

-

Formulation: Prepare this compound for intravenous (iv) administration. The vehicle used for formulation should be optimized for solubility and biocompatibility.

-

Dosing: Based on preclinical studies, effective doses range from 3 to 20 mg/kg.[2] Dose-response studies are recommended to determine the optimal dose for a specific model.

-

Administration: Administer the this compound solution intravenously according to the predetermined schedule. For example, a schedule of daily injections for 5 consecutive days, followed by a 2-day break, and another 5 days of treatment has been reported for AML models.[4]

Efficacy Evaluation and Endpoint Analysis

-

Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.

-

Toxicity Assessment: Monitor animals for any signs of toxicity, including weight loss, changes in behavior, or altered physical appearance.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

-

Pharmacodynamic (PD) Marker Analysis:

-

Western Blot: Analyze tumor lysates to assess the modulation of this compound targets.[1][3][4] Key markers include phosphorylated FLT3 (p-FLT3) and phosphorylated histone H3 (a downstream target of Aurora B).

-

Immunohistochemistry (IHC): Perform IHC on tumor sections to evaluate the in vivo target engagement and effects on cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

-

-

Statistical Analysis: Analyze the tumor growth data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect of this compound.

Visualized Pathways and Workflows

This compound Mechanism of Action

Caption: this compound inhibits FLT3 and Aurora kinases, leading to apoptosis and tumor growth inhibition.

General Xenograft Study Workflow

Caption: A typical workflow for evaluating this compound efficacy in a xenograft model.

References

- 1. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for BPR1K871 Administration in Mouse Models of Cancer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration and evaluation of BPR1K871, a multi-kinase inhibitor, in various mouse models of cancer. The following protocols are based on published research and are intended to assist in the design and execution of preclinical efficacy studies.

Introduction

This compound is a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B (AURKA/B).[1][2] It has demonstrated significant anti-proliferative activity in both hematological and solid tumor cell lines.[1][2] In vivo studies have shown its efficacy in xenograft models of acute myeloid leukemia (AML), colorectal cancer, and pancreatic cancer.[1][2] This document outlines the detailed methodologies for administering this compound to mouse models and summarizes the available quantitative data.

Quantitative Data Summary

The following tables summarize the efficacy of this compound in various cancer xenograft models.

Table 1: Efficacy of this compound in Acute Myeloid Leukemia (AML) Xenograft Models

| Cell Line | Mouse Strain | Dosage (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| MOLM-13 | Nude Mice | 1 | i.v., qd, days 1-5 & 8-12 | Significant (p < 0.05) | [2] |

| 3 | i.v., qd, days 1-5 & 8-12 | Significant (p < 0.05) | [2] | ||

| 10 | i.v., qd, days 1-5 | Significant (p < 0.05) | [2] | ||

| MV4-11 | Nude Mice | 1 | i.v., qd, days 1-5 & 8-12 | Significant (p < 0.05) | [2] |

| 3 | i.v., qd, days 1-5 & 8-12 | Significant (p < 0.05) | [2] | ||

| 10 | i.v., qd, days 1-5 & 8-12 | Significant (p < 0.05) | [2] |

Table 2: Efficacy of this compound in Solid Tumor Xenograft Models

| Cell Line | Cancer Type | Mouse Strain | Dosage (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| COLO205 | Colorectal | Nude Mice | 3-20 | Not Specified | Efficacious | [1][2] |

| Mia-PaCa2 | Pancreatic | Nude Mice | 3-20 | Not Specified | Efficacious | [1][2] |

Note: Specific dosing schedules and quantitative tumor growth inhibition data for the COLO205 and Mia-PaCa2 models were not detailed in the primary literature reviewed.

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

Caption: this compound inhibits FLT3 and Aurora Kinase B signaling pathways.

References

Application Notes and Protocols: Western Blot Analysis of pFLT3 and pAURKA with BPR1K871

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1K871 is a potent, dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinase A (AURKA), showing promise as a multi-kinase inhibitor for anti-cancer therapy.[1][2] Functional studies have demonstrated that this compound effectively modulates the phosphorylation status of both FLT3 and AURKA within cancer cell lines.[2][3][4][5] This document provides detailed protocols for the Western blot analysis of phosphorylated FLT3 (pFLT3) and phosphorylated AURKA (pAURKA) in cell lines treated with this compound, along with a summary of key quantitative findings and visual representations of the signaling pathway and experimental workflow.

Data Presentation

The inhibitory effect of this compound on the phosphorylation of FLT3 and AURKA has been quantified in leukemia cell lines. The following table summarizes the effective concentrations of this compound required to achieve complete inhibition of phosphorylation as determined by Western blot analysis in MV4-11 cells.

| Target Protein | Phosphorylation Site | Cell Line | This compound Concentration for Complete Inhibition |

| pFLT3 | Tyr591 | MV4-11 | 2 nM |

| pAURKA | Thr288 | MV4-11 | 100 nM |

Table 1: Summary of this compound inhibitory concentrations on pFLT3 and pAURKA in MV4-11 cells as determined by Western blot analysis.[6]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated.

Caption: this compound Signaling Pathway Inhibition.

Caption: Western Blot Experimental Workflow.

Experimental Protocols

This section details the methodology for performing Western blot analysis to assess the inhibition of pFLT3 and pAURKA by this compound.

Materials and Reagents

-

Cell Lines: MV4-11 (human B-myelomonocytic leukemia) or HCT-116 (human colorectal carcinoma)

-

Inhibitor: this compound

-

Cell Culture Media: Appropriate for the chosen cell line (e.g., IMDM for MV4-11, McCoy's 5A for HCT-116) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.

-

Protein Assay: BCA Protein Assay Kit

-

SDS-PAGE: Precast or hand-casted polyacrylamide gels, running buffer, and sample loading buffer.

-

Transfer Buffer: For transferring proteins to a membrane.

-

Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose.

-

Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-FLT3 (Tyr591)

-

Rabbit anti-phospho-AURKA (Thr288)

-

Antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

-

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate

-

Wash Buffer: TBST

Protocol

1. Cell Culture and Treatment:

-

Culture MV4-11 or HCT-116 cells in their respective recommended media and conditions until they reach approximately 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 2, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Extraction:

-

Following treatment, place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

For adherent cells (HCT-116), use a cell scraper to detach the cells. For suspension cells (MV4-11), pellet the cells by centrifugation before adding lysis buffer.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add an appropriate volume of 4x or 6x SDS-PAGE sample loading buffer to each sample.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by observing the pre-stained protein ladder on the membrane.

6. Membrane Blocking:

-

Block the membrane with blocking buffer (5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific antibody binding.

7. Antibody Incubation:

-

Incubate the membrane with the primary antibody (e.g., anti-pFLT3 or anti-pAURKA) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically or based on the manufacturer's recommendation.

-

The following day, wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Wash the membrane again three times for 5-10 minutes each with TBST.

8. Detection and Analysis:

-

Prepare the ECL detection reagent according to the manufacturer's protocol.

-

Incubate the membrane with the ECL reagent for the recommended time.

-

Capture the chemiluminescent signal using an imaging system or X-ray film.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH).

-

Quantify the band intensities using densitometry software and normalize the pFLT3 and pAURKA signals to the loading control.

References

- 1. 2.8. HCT-116 Western Blot Analysis [bio-protocol.org]

- 2. Novel FLT3/AURK multikinase inhibitor is efficacious against sorafenib-refractory and sorafenib-resistant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2.11. Western Blot Analysis [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

BPR1K871: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1K871 is a potent, multi-kinase inhibitor with significant anti-proliferative activity in various cancer cell lines, particularly in acute myeloid leukemia (AML).[1][2][3] It primarily functions as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B (AURKA/B).[1][2][3][4][5] This document provides detailed application notes on the solubility of this compound and comprehensive protocols for its preparation and use in cell culture experiments.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting multiple critical signaling pathways involved in cell proliferation, survival, and division. It shows potent inhibition of both FLT3 and Aurora kinases.[1][5] In FLT3-ITD positive AML cell lines, such as MOLM-13 and MV4-11, this compound has demonstrated low nanomolar efficacy.[1][3] Functional studies have confirmed that this compound inhibits the phosphorylation of FLT3 at residue Y591 and AURKA at residue T288 in a dose-dependent manner, confirming its on-target activity within the cell.[1][6] Its multi-targeted nature suggests it may overcome resistance mechanisms associated with single-target therapies.[1][6]

Data Presentation

This compound Inhibitory Activity

| Target | IC₅₀ (nM) | Cell Line Examples | EC₅₀ (nM) |

| FLT3 | 19 | MOLM-13, MV4-11 | ~5 |

| AURKA | 22 | HCT-116, COLO205 | <100 |

| AURKB | 13 | Mia-PaCa2 | <100 |

IC₅₀ values represent the concentration of this compound required to inhibit the activity of the purified kinase by 50%.[2][3][5] EC₅₀ values represent the concentration required to inhibit cell proliferation by 50% in the indicated cell lines.[1][3]

Solubility of this compound and a Precursor Compound

| Compound | Aqueous Solubility (µg/mL) | Formulation for In Vivo Studies |

| Precursor Compound 4 | 0.452 | Not progressed due to poor solubility |

| Precursor Compound 8 | 0.107 | Not progressed due to poor solubility |

| This compound | Information not available (improved from precursors) | 10% DMSO, 20% Cremophor EL, 70% Saline |

| This compound | ≥ 2.08 mg/mL (3.95 mM) in the following solvents: | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |

| This compound | ≥ 2.08 mg/mL (3.95 mM) in the following solvents: | 10% DMSO, 90% Corn Oil |

The aqueous solubility of early lead compounds was poor, hindering in vivo evaluation.[1] this compound was developed with an ionizable amino group to improve its solubilizing properties.[6] For in vivo studies, the hydrochloride salt of this compound has been successfully dissolved in a vehicle of DMSO, Cremophor EL, and saline.[1] For general laboratory use, including cell culture, stock solutions are typically prepared in DMSO.[4]

Experimental Protocols

Preparation of this compound Stock Solution for Cell Culture

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Optional: Water bath or sonicator

Procedure:

-

Determine the Desired Stock Concentration: A common stock concentration for in vitro studies is 10 mM. To prepare a 10 mM stock solution of this compound (Molecular Weight: 527.02 g/mol ), weigh out 5.27 mg of the compound.

-

Dissolution in DMSO:

-

Aseptically add the appropriate volume of DMSO to the this compound powder. For 5.27 mg to make a 10 mM stock, add 1 mL of DMSO.

-

Vortex the solution thoroughly until the compound is completely dissolved.

-

-

Aiding Dissolution (if necessary): If precipitation or phase separation is observed, gentle heating in a water bath (e.g., at 37°C) or sonication can be used to facilitate complete dissolution.[4]

-

Sterilization: While DMSO at high concentrations is self-sterilizing, for cell culture applications, it is good practice to filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This is particularly important if the initial handling was not performed in a sterile environment.

-

Aliquoting and Storage:

Protocol for Treating Cells with this compound

Materials:

-

Cultured cells in appropriate growth medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile, pre-warmed complete cell culture medium

-

Multi-well plates for cell culture

-

Pipettes and sterile tips

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the planned assay and duration of the experiment. Allow the cells to adhere and resume logarithmic growth (typically overnight).

-

Preparation of Working Solutions:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound being tested.

-

-

Cell Treatment:

-

Carefully remove the old medium from the wells.

-

Add the medium containing the various concentrations of this compound (and the vehicle control) to the respective wells.

-

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability assays (e.g., MTS, CellTiter-Glo), Western blotting for target phosphorylation, or cell cycle analysis by flow cytometry.

Visualizations

This compound Signaling Pathway Inhibition

References

- 1. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 3. Discovery of this compound, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to BPR1K871 in Cancer Cells

Welcome to the BPR1K871 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the multi-kinase inhibitor this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research in overcoming potential resistance to this compound in cancer cells.

Introduction to this compound

This compound is a potent, quinazoline-based multi-kinase inhibitor targeting key signaling proteins involved in cancer cell proliferation and survival.[1][2] Primarily, it functions as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B (AURKA/B).[1][2][3] Its efficacy has been demonstrated in various cancer cell lines, with particular potency observed in Acute Myeloid Leukemia (AML) cells harboring FLT3-ITD mutations.[1][3]

Troubleshooting Guide: Investigating Resistance to this compound

While specific mechanisms of acquired resistance to this compound have not been extensively documented in publicly available literature, researchers may encounter reduced sensitivity in their cell models. This guide provides a structured approach to investigating and potentially overcoming such resistance, based on general principles of resistance to kinase inhibitors.

Problem: Decreased sensitivity or acquired resistance to this compound in your cancer cell line.

Possible Cause 1: Alterations in the Drug Target (FLT3 or Aurora Kinases)

-

Troubleshooting Steps:

-

Sequence the FLT3 and AURKA/B genes: Look for secondary mutations in the kinase domains that may prevent this compound binding.

-

Perform Western Blot Analysis: Assess the phosphorylation status of FLT3 and AURKA/B in the presence of this compound in both sensitive and resistant cells. A lack of inhibition of phosphorylation in resistant cells could indicate a target-related resistance mechanism.

-

Possible Cause 2: Activation of Bypass Signaling Pathways

-

Troubleshooting Steps:

-

Phospho-kinase antibody array: Compare the phosphorylation profiles of a wide range of kinases in sensitive versus resistant cells treated with this compound. This can help identify upregulated pathways that may be compensating for the inhibition of FLT3 and Aurora kinases.

-

RNA sequencing (RNA-seq): Analyze global gene expression changes between sensitive and resistant cells to identify upregulated oncogenes or survival pathways.

-

Possible Cause 3: Increased Drug Efflux

-

Troubleshooting Steps:

-

Assess the expression of ABC transporters: Use qPCR or Western blotting to measure the levels of common drug efflux pumps like MDR1 (ABCB1) and BCRP (ABCG2) in sensitive and resistant cells.

-

Co-treatment with ABC transporter inhibitors: Test if inhibitors of MDR1 (e.g., verapamil) or BCRP (e.g., Ko143) can restore sensitivity to this compound in resistant cells.

-

Workflow for Investigating this compound Resistance

Caption: A logical workflow for troubleshooting resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a multi-kinase inhibitor that primarily targets FLT3 and Aurora kinases A and B.[1][2][3] By inhibiting the phosphorylation of these kinases, it disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, and cell cycle progression.[1][3]

Q2: In which cancer types has this compound shown the most promise?

A2: this compound has demonstrated significant anti-proliferative activity in various cancer cell lines, with particularly strong efficacy in Acute Myeloid Leukemia (AML) cell lines that have the FLT3-ITD mutation.[1][3] It has also shown activity in some solid tumor models, including colorectal and pancreatic cancer.[3]

Q3: My cells are developing resistance to this compound. What are some potential combination strategies I can explore?

A3: While specific synergistic partners for this compound in the context of resistance are not well-documented, general strategies for overcoming resistance to kinase inhibitors can be applied. Based on the potential resistance mechanisms identified in the troubleshooting guide, you could consider combining this compound with:

-

A second-generation FLT3 inhibitor: If a mutation in FLT3 is identified.

-

Inhibitors of the identified bypass pathway: For example, if the PI3K/AKT/mTOR pathway is activated, combination with an mTOR inhibitor could be beneficial.

-

Chemotherapeutic agents: Standard-of-care chemotherapies for the cancer type you are studying may show synergy.

-

Inhibitors of other cell cycle regulators: Given that this compound targets Aurora kinases, combining it with inhibitors of other cell cycle checkpoints could be a rational approach.

Q4: How can I generate a this compound-resistant cell line for my studies?

A4: You can generate a resistant cell line by continuous exposure to increasing concentrations of this compound over a prolonged period.[4][5][6] Start by treating the parental cell line with a concentration of this compound close to the IC50. As the cells adapt and resume proliferation, gradually increase the drug concentration. This process can take several months. It is crucial to periodically perform cell viability assays to confirm the shift in IC50 and to cryopreserve cells at different stages of resistance development.[4][6]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | IC50 / EC50 (nM) | Reference |

| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | ~5 | [1][3] |

| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | ~5 | [1][3] |

| COLO205 | Colorectal Adenocarcinoma | - | < 100 | [3] |

| Mia-PaCa2 | Pancreatic Cancer | - | < 100 | [3] |

Table 2: Kinase Inhibition Profile of this compound

| Kinase | IC50 (nM) | Reference |

| FLT3 | 19 | [7] |

| AURKA | 22 | [7] |

| AURKB | 13 | [7] |

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.[8][9][10]

-

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-